1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
Description
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Properties
IUPAC Name |
1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NOS/c15-14(16,17)10-3-1-2-9(4-10)5-13(19)18-7-12-6-11(18)8-20-12/h1-4,11-12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSTYATVZPNTPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a compound of interest due to its unique bicyclic structure, which incorporates sulfur and nitrogen atoms. This compound has been studied for its potential biological activities, particularly in the context of drug development and therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that the compound may act as an inhibitor of specific enzymes or receptors involved in disease processes, potentially leading to therapeutic effects.
In Vitro Studies
- Antiparasitic Activity : In studies involving Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT), the compound demonstrated significant potency with an effective concentration (EC50) in the low micromolar range. This suggests a promising avenue for development as a treatment for HAT, particularly in cases resistant to current therapies .
- Selectivity and Toxicity : The compound exhibited a favorable selectivity profile, showing approximately 200-fold selectivity over mammalian cell lines (e.g., MRC-5). This selectivity is crucial for reducing potential side effects in therapeutic applications .
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of this compound in treating HAT. Initial results indicated that while the compound penetrated the blood-brain barrier effectively, achieving therapeutic concentrations remained a challenge due to rapid metabolism .
Case Study 1: Treatment of HAT
In a controlled study involving NMRI mice, administration of the compound resulted in a significant reduction in parasitemia compared to untreated controls. However, challenges in maintaining effective plasma levels highlighted the need for further modifications to enhance pharmacokinetic properties .
Case Study 2: Structure-Activity Relationship (SAR)
A series of analogs were synthesized to explore the structure-activity relationship of compounds based on the bicyclic framework. Modifications, such as fluorination at different positions on the aromatic ring, resulted in variations in potency and selectivity against T. brucei, providing insights into optimizing lead compounds for further development .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.34 g/mol |
| EC50 against T. brucei | Low micromolar range |
| Selectivity (MRC-5 cells) | ~200-fold |
| Blood-Brain Barrier Penetration | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
